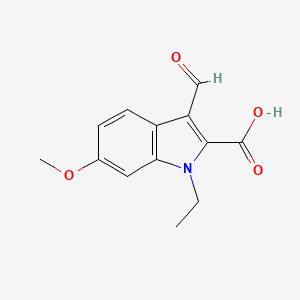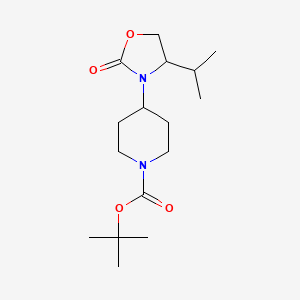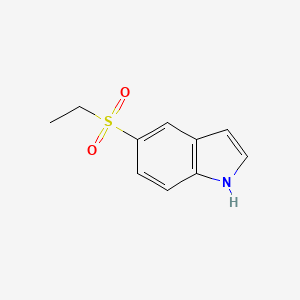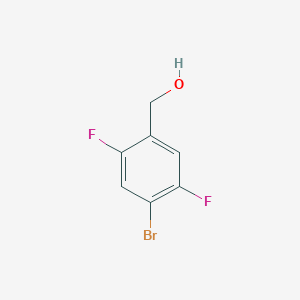
1-乙基-3-甲酰基-6-甲氧基-1H-吲哚-2-羧酸
描述
1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C13H13NO4 and its molecular weight is 247.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症治疗
吲哚衍生物,包括1-乙基-3-甲酰基-6-甲氧基-1H-吲哚-2-羧酸等化合物,在癌症治疗方面显示出巨大潜力。 它们可以作为生物活性化合物,靶向癌细胞 . 该化合物的特殊结构可能使其能够与癌细胞增殖中至关重要的细胞成分相互作用,从而有可能开发新的抗癌药物。
抗菌活性
吲哚核心已知具有抗菌特性。 研究表明,对吲哚结构的修饰,例如1-乙基-3-甲酰基-6-甲氧基-1H-吲哚-2-羧酸中存在的修饰,可以提高其对抗多种微生物病原体的功效 . 这可能导致合成新的抗生素或防腐剂。
神经保护剂
吲哚衍生物因其神经保护作用而受到研究。 1-乙基-3-甲酰基-6-甲氧基-1H-吲哚-2-羧酸吲哚环上的独特取代基可能通过调节神经元存活的关键途径,为神经退行性疾病提供保护 .
抗炎应用
吲哚衍生物的抗炎潜力已得到充分证明。 1-乙基-3-甲酰基-6-甲氧基-1H-吲哚-2-羧酸可用于开发抗炎药物,可能为治疗慢性炎症性疾病提供一种新方法 .
植物生长调节
吲哚化合物作为生长激素在植物生物学中起着重要作用。 像1-乙基-3-甲酰基-6-甲氧基-1H-吲哚-2-羧酸这样的衍生物可以被合成以模拟这些激素,从而在农业中找到应用,以调节植物生长和发育 .
抗病毒剂
一些吲哚衍生物已显示出抗病毒活性。 可以探索1-乙基-3-甲酰基-6-甲氧基-1H-吲哚-2-羧酸的结构特征,以了解其抑制病毒复制的潜力,从而有助于治疗病毒感染 .
酶抑制
吲哚衍生物可以作为酶抑制剂,这对于各种疾病的药物开发至关重要。 1-乙基-3-甲酰基-6-甲氧基-1H-吲哚-2-羧酸的特定组成可能使其能够结合参与疾病过程的酶,为新型治疗提供途径 .
合成生物碱前体
吲哚是合成生物碱的关键构建块,生物碱是具有重要药理活性的化合物。 1-乙基-3-甲酰基-6-甲氧基-1H-吲哚-2-羧酸可以作为合成复杂生物碱用于医药的前体 .
作用机制
The indole nucleus in these compounds binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The exact targets and mode of action would depend on the specific structure of the derivative.
As for the biochemical pathways, indole derivatives can interact with a variety of enzymes and proteins within the cell, affecting multiple pathways. For example, some indole derivatives have been shown to inhibit specific enzymes, thereby affecting the biochemical pathway that the enzyme is involved in .
The pharmacokinetics of indole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can vary widely depending on their chemical structure. These properties can greatly impact the bioavailability of the compound, or how much of the compound actually reaches its target site in the body .
The action of indole derivatives can also be influenced by various environmental factors. For example, dietary intake has been shown to influence the metabolism of certain indole compounds .
生化分析
Biochemical Properties
1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to interact with enzymes such as indoleamine 2,3-dioxygenase (IDO) and tryptophan hydroxylase. These interactions can modulate the activity of these enzymes, leading to changes in the metabolic pathways they regulate. Additionally, 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid may bind to specific receptors or proteins, influencing their function and downstream signaling pathways .
Cellular Effects
1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer, antiviral, and anti-inflammatory activities. These effects are often mediated through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. Additionally, 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid may affect the expression of genes involved in cell proliferation, apoptosis, and immune responses .
Molecular Mechanism
The molecular mechanism of action of 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid involves its interactions with various biomolecules. It can bind to specific receptors or enzymes, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of IDO, an enzyme involved in tryptophan metabolism. This inhibition can result in the accumulation of tryptophan and its metabolites, which can have various physiological effects. Additionally, 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid may modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity. Additionally, long-term exposure to 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid may result in adaptive cellular responses, such as changes in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid can vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it may cause toxic or adverse effects. For example, indole derivatives have been reported to cause hepatotoxicity or neurotoxicity at high concentrations. Therefore, it is essential to determine the optimal dosage range for 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid to maximize its therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid is involved in various metabolic pathways. It can interact with enzymes or cofactors that regulate these pathways, leading to changes in metabolic flux or metabolite levels. For instance, indole derivatives can modulate the activity of enzymes involved in tryptophan metabolism, such as IDO or tryptophan hydroxylase. These interactions can result in the accumulation or depletion of specific metabolites, which can have downstream effects on cellular function and physiology .
Transport and Distribution
The transport and distribution of 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Additionally, its localization within specific cellular compartments can influence its activity and function. For example, indole derivatives may accumulate in the nucleus or mitochondria, where they can interact with specific biomolecules and modulate their activity .
Subcellular Localization
The subcellular localization of 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, indole derivatives may be localized to the nucleus, where they can interact with transcription factors and modulate gene expression. Alternatively, they may be targeted to the mitochondria, where they can influence cellular metabolism and energy production .
属性
IUPAC Name |
1-ethyl-3-formyl-6-methoxyindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-14-11-6-8(18-2)4-5-9(11)10(7-15)12(14)13(16)17/h4-7H,3H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZOMRPHRKDTNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)OC)C(=C1C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-(3-bromophenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1532482.png)
![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1532484.png)










